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Compound of Interest

Compound Name: Ro 363

Cat. No.: B1680679

This technical support center provides researchers, scientists, and drug development
professionals with guidance on understanding and assessing the potential off-target effects of
ION363, an antisense oligonucleotide (ASO) targeting Fused in Sarcoma (FUS) RNA.

Frequently Asked Questions (FAQS)

Q1: What is ION363 and what are its potential off-target effects?

ION363, also known as ulefnersen, is an investigational ASO designed to bind to the pre-
MRNA of the Fused in Sarcoma (FUS) gene, leading to the reduction of FUS protein
production.[1][2] It is being developed for the treatment of amyotrophic lateral sclerosis (ALS)
associated with mutations in the FUS gene (FUS-ALS).[3] Like other ASOs, ION363 has the
potential to cause off-target effects, which can be broadly categorized into:

» Hybridization-dependent off-target effects: These occur when ION363 binds to unintended
RNA sequences that have a similar sequence to the target FUS RNA. This can lead to the
unintended degradation or altered processing of other transcripts, potentially causing
adverse effects.

» Hybridization-independent off-target effects: These are not related to the specific sequence
of ION363 but are associated with the chemical properties of the ASO molecule itself or its
delivery system. These effects can include interactions with cellular proteins, leading to
cytotoxicity or immune responses.
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Q2: How can | predict potential hybridization-dependent off-target effects of ION363 in silico?

In silico analysis is a crucial first step to identify potential off-target binding sites. This involves
using bioinformatics tools to search for sequences in the human transcriptome that are
complementary to the ION363 sequence, allowing for a certain number of mismatches or gaps.

Troubleshooting Guide: In Silico Analysis

Issue Possible Cause Recommended Solution

Refine your search by allowing

) ] The search parameters (e.g., fewer mismatches. Prioritize
High number of predicted off- o ]
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database ) search, as ASOs can bind to
in pre-mRNA. ]
these transcripts.
Use tools that predict the
binding affinity (e.g., minimum
- ] ) Sequence homology alone
Inability to predict functional ] free energy) of the ASO to
does not confirm an off-target ] ]
consequences fect potential off-target RNAs. This
effect.

can help prioritize candidates

for experimental validation.

Q3: What experimental approaches can | use to identify and validate off-target effects of
ION363?

A multi-pronged experimental approach is recommended to comprehensively assess off-target
effects.

 In Vitro Screening in Relevant Cell Lines: The initial assessment of off-target effects should
be performed in human cell lines. For ION363, which targets a neurological disease,
neuronally differentiated cells could be a relevant model.
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o Transcriptome-Wide Analysis: Techniques like RNA-sequencing (RNA-seq) or microarray
analysis are used to measure changes in the expression levels of all genes in the cell after
treatment with ION363. This provides an unbiased view of potential off-target effects at the
RNA level.

o Proteomic Analysis: Mass spectrometry-based proteomics can be used to quantify changes
in protein levels. This is important because changes in RNA levels do not always correlate
with changes in protein levels.

» Validation of Candidate Off-Targets: Candidate off-target genes identified through
transcriptomic or proteomic analysis should be validated using more targeted methods like
guantitative real-time PCR (QRT-PCR) or Western blotting.

o Cell-Based Phenotypic Assays: These assays can assess the functional consequences of
any identified off-target effects, such as cytotoxicity, apoptosis, or changes in specific cellular
pathways.

Experimental Protocols
Protocol 1: Transcriptome-Wide Off-Target Analysis
using RNA-Seq

This protocol outlines the general steps for assessing off-target gene expression changes
induced by ION363 using RNA-sequencing.

e Cell Culture and Treatment:
o Culture a relevant human cell line (e.g., neuronal cells) to sufficient density.

o Treat the cells with a range of concentrations of ION363 and a negative control ASO with a
scrambled sequence. Include an untreated control.

o Harvest the cells at a suitable time point post-treatment (e.g., 24-72 hours).
* RNA Extraction and Quality Control:

o Extract total RNA from the cell pellets using a standard RNA isolation kit.
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o Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a
bioanalyzer.

 Library Preparation and Sequencing:

o Prepare RNA-seq libraries from the extracted RNA according to the manufacturer's
protocol (e.g., lllumina TruSeq).

o Perform high-throughput sequencing on a platform like the lllumina NovaSeq.

o Data Analysis:

o

Perform quality control on the raw sequencing reads.
o Align the reads to the human reference genome.
o Quantify gene expression levels.

o Perform differential gene expression analysis to identify genes that are significantly up- or
down-regulated in ION363-treated cells compared to controls.

o Correlate differentially expressed genes with the list of potential off-targets from the in
silico analysis.

Protocol 2: Validation of Off-Target Gene Expression by
gRT-PCR

This protocol describes how to validate the results from the RNA-seq experiment for specific
candidate off-target genes.

e Primer Design:

o Design and validate gPCR primers for the candidate off-target genes and a set of stable
housekeeping genes.

o cDNA Synthesis:
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o Synthesize complementary DNA (cDNA) from the same RNA samples used for RNA-seq
using a reverse transcription Kit.

e (PCR Reaction:

o Set up the gPCR reactions using a suitable gPCR master mix, the designed primers, and
the synthesized cDNA.

o Run the gPCR on a real-time PCR instrument.
o Data Analysis:

o Calculate the relative expression of the target genes using the AACt method, normalized
to the housekeeping genes.

o Compare the expression changes with the RNA-seq data to confirm the off-target effect.

Data Presentation

Table 1: lllustrative Summary of In Silico Off-Target Prediction for ION363

Predicted

Potential Off- Location of Number of Binding
Chromosome o ] ] o

Target Gene Binding Site Mismatches Affinity

(kcal/mol)
Gene A 1 3'UTR 1 -25.4
Gene B 5 Exon 4 2 -22.1
Gene C X Intron 2 2 -21.8
Gene D 11 5'UTR 3 -19.5

This table is for illustrative purposes only. Actual data will vary based on the specific analysis
performed.

Table 2: lllustrative Results of Off-Target Validation by gRT-PCR
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Potential Off-Target RNA-Seq Fold gRT-PCR Fold P-value
Gene Change Change

Gene A -2.5 -2.3 <0.01
Gene B -1.8 -1.9 <0.05
Gene C -1.5 Not Significant > 0.05
Gene D -1.2 Not Significant > 0.05

This table is for illustrative purposes only. Actual data will vary based on the specific

experiment.
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Caption: Workflow for the assessment of potential off-target effects of ION363.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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